ETHYL (2Z)-2-[(2-BROMO-5-METHOXYPHENYL)METHYLIDENE]-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
Ethyl 2-(2-bromo-5-methoxybenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazole ring fused with a pyrimidine ring, and various substituents such as bromine, methoxy, and methyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-2-[(2-BROMO-5-METHOXYPHENYL)METHYLIDENE]-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The initial step involves the condensation of a suitable α-haloketone with thiourea to form the thiazole ring.
Pyrimidine Ring Formation: The thiazole intermediate is then reacted with a β-dicarbonyl compound under basic conditions to form the fused thiazolopyrimidine ring system.
Introduction of Substituents:
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-bromo-5-methoxybenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolopyrimidines with various functional groups.
Scientific Research Applications
Ethyl 2-(2-bromo-5-methoxybenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ETHYL (2Z)-2-[(2-BROMO-5-METHOXYPHENYL)METHYLIDENE]-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Ethyl 2-(2-bromo-5-methoxybenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Thiazolopyrimidines: Compounds with similar thiazolopyrimidine ring systems but different substituents.
Benzylidene Derivatives: Compounds with similar benzylidene groups but different core structures.
Methoxy-Substituted Compounds: Compounds with methoxy groups but different overall structures.
The uniqueness of ETHYL (2Z)-2-[(2-BROMO-5-METHOXYPHENYL)METHYLIDENE]-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups and ring systems, which imparts distinct chemical properties and biological activities.
Properties
Molecular Formula |
C25H23BrN2O5S |
---|---|
Molecular Weight |
543.4g/mol |
IUPAC Name |
ethyl (2Z)-2-[(2-bromo-5-methoxyphenyl)methylidene]-5-(3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H23BrN2O5S/c1-5-33-24(30)21-14(2)27-25-28(22(21)15-7-6-8-17(11-15)31-3)23(29)20(34-25)13-16-12-18(32-4)9-10-19(16)26/h6-13,22H,5H2,1-4H3/b20-13- |
InChI Key |
PUTBNUIHQILZIG-MOSHPQCFSA-N |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)OC)C(=O)C(=CC4=C(C=CC(=C4)OC)Br)S2)C |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)OC)C(=O)/C(=C/C4=C(C=CC(=C4)OC)Br)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)OC)C(=O)C(=CC4=C(C=CC(=C4)OC)Br)S2)C |
Origin of Product |
United States |
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